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Introduction

Ethylenediaminetetraacetic acid (EDTA) is a paramount aminopolycarboxylic acid and chelating

agent, indispensable in various industrial, medical, and laboratory applications. Its ability to

form stable, water-soluble complexes with metal ions makes it a critical component in

detergents, water treatment, and pharmaceuticals. While several synthetic routes to EDTA

have been developed, the pathway involving glycolonitrile (hydroxyacetonitrile) as a key

intermediate is of significant industrial importance. This method, closely related to the two-step

Singer synthesis, allows for the production of high-purity EDTA.[1][2]

Glycolonitrile (HOCH₂CN) serves as a direct precursor for introducing the carboxymethyl

groups required for chelation.[3][4] It is typically synthesized from formaldehyde and hydrogen

cyanide.[5] This document provides detailed application notes, protocols, and quantitative data

on the synthesis of EDTA via the glycolonitrile pathway.

Section 1: The Synthetic Pathway
The synthesis of EDTA from glycolonitrile is a multi-step process that ensures a high-purity

final product by isolating the key intermediate, (ethylenedinitrilo)tetraacetonitrile (EDTN). The

overall process can be divided into three main stages:
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Formation of Glycolonitrile: The process begins with the base-catalyzed reaction of

formaldehyde and hydrogen cyanide (HCN) to produce glycolonitrile.[5]

Synthesis of the Tetranitrile Intermediate (EDTN): Glycolonitrile then reacts with

ethylenediamine (EDA) to form the crucial intermediate, (ethylenedinitrilo)tetraacetonitrile.[1]

[5] This step involves the cyanoalkylation of the primary amine groups of EDA.

Hydrolysis to EDTA: The isolated and purified EDTN is subsequently hydrolyzed under

alkaline conditions, typically using sodium hydroxide, to yield the tetrasodium salt of EDTA

(Na₄EDTA) and ammonia.[1][2] The free acid form of EDTA can then be precipitated by

acidifying the solution.[2][6]

The logical workflow for this synthesis is outlined below.

Formaldehyde (CH₂O)

Glycolonitrile (HOCH₂CN)

Hydrogen Cyanide (HCN) Ethylenediamine (EDA)

(Ethylenedinitrilo)tetraacetonitrile (EDTN)

Tetrasodium EDTA (Na₄EDTA)

Hydrolysis (NaOH)

EDTA (Free Acid)

Click to download full resolution via product page

Figure 1. Overall workflow for EDTA synthesis via the glycolonitrile pathway.

The detailed chemical reaction pathway illustrates the structural transformations from the

reactants to the final chelating agent.
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Reactants Intermediate (EDTN) Product (Na₄EDTA)

H₂N-CH₂-CH₂-NH₂ + 4 HO-CH₂-CN
NC-CH₂

NC-CH₂

Step 1:
Cyanoalkylation

(-4 H₂O) >N-CH₂-CH₂-N<
CH₂-CN
CH₂-CN

NaOOC-CH₂

NaOOC-CH₂

Step 2:
Hydrolysis

(+4 NaOH, +4 H₂O)
(-4 NH₃) >N-CH₂-CH₂-N<

CH₂-COONa
CH₂-COONa

Click to download full resolution via product page

Figure 2. Chemical reaction pathway for the synthesis of EDTA from ethylenediamine and
glycolonitrile.

Section 2: Quantitative Data
The efficiency of the glycolonitrile-based synthesis of EDTA is high, particularly due to the

isolation of the intermediate, which allows for a purer final product compared to single-step

methods.[2] The table below summarizes typical reaction conditions and yields reported in the

literature for each major step.
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Synthesis Step Key Reactants
Typical

Conditions
Reported Yield Reference

1. Glycolonitrile

Synthesis

Formaldehyde,

Potassium

Cyanide

Aqueous

solution, Temp <

10°C, followed

by acidification

76 - 80% [7]

2. EDTN

Synthesis

Ethylenediamine,

Formalin, HCN

Aqueous

solution, Temp

50-70°C, pH < 1

86.1% [8]

3. EDTA

Synthesis

(Overall)

Ethylenediamine,

Formaldehyde,

HCN

Two-step

process (Singer

Synthesis) with

EDTN isolation

and hydrolysis

> 96% [1]

4. EDTA

Disodium Salt

Ethylenediamine,

Glycolonitrile

Reaction at 85-

110°C, followed

by pH

adjustment and

crystallization

60.5% [9]

A comparison with other common industrial synthesis routes for EDTA highlights the

advantages of the glycolonitrile (Singer) method.
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Synthesis

Method
Reactants Key Feature

Primary

Advantage

Primary

Disadvantag

e

Reference

Munz

Synthesis

(Historical)

Ethylenediam

ine,

Chloroacetic

Acid, NaOH

Original

synthesis

method

Direct

carboxymeth

ylation

Final product

contaminated

with NaCl

[1][2]

Bersworth

Process

(One-Step)

Ethylenediam

ine,

Formaldehyd

e, NaCN

One-step

alkaline

cyanomethyla

tion

Simpler

process,

fewer steps

Product

contaminated

with

Nitrilotriacetic

acid (NTA)

[1][2]

Singer

Process

(Two-Step)

Ethylenediam

ine,

Formaldehyd

e, HCN

Isolation of

EDTN

intermediate

before

hydrolysis

High purity of

the final

EDTA product

(>96%)

More

complex

process with

an additional

isolation step

[1][2]

Section 3: Experimental Protocols
Safety Precautions: The synthesis of EDTA using this pathway involves highly toxic and

hazardous materials, including hydrogen cyanide, potassium cyanide, formaldehyde, and

glycolonitrile.[10][11][12][13]

All procedures must be conducted in a well-ventilated chemical fume hood.[7]

Exposure to glycolonitrile can be fatal and it can be absorbed through the skin.[10][11]

Wear appropriate personal protective equipment (PPE), including solvent-resistant gloves,

chemical splash goggles, and a lab coat.[10][14]

Emergency shower and eyewash stations should be immediately accessible.[10]

Have a cyanide poisoning antidote kit and trained personnel available.
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Protocol 1: Synthesis of Glycolonitrile
This protocol is adapted from a procedure in Organic Syntheses.[7]

Materials:

Potassium cyanide (KCN): 130 g (2.0 moles)

37% Formaldehyde solution: 170 mL (2.0 moles)

Sulfuric acid (H₂SO₄), concentrated: 57 mL

Potassium hydroxide (KOH), 5% aqueous solution

Deionized water

Ether

Anhydrous calcium sulfate (Drierite)

Equipment:

1-L three-necked flask

Mechanical stirrer

Low-temperature thermometer

Dropping funnel

Ice-salt bath

Büchner funnel

Continuous ether extractor

Distillation apparatus

Procedure:
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Reaction Setup: In the 1-L three-necked flask, dissolve 130 g of potassium cyanide in 250

mL of water. Place the flask in an ice-salt bath to cool.

Addition of Formaldehyde: With vigorous stirring, slowly add a solution of 170 mL of 37%

formaldehyde and 130 mL of water from the dropping funnel. Maintain the internal

temperature at or below 10°C throughout the addition (approx. 40 minutes).

Acidification: After the addition is complete, let the mixture stand for 10 minutes. Then, while

maintaining the low temperature, add 230 mL of dilute sulfuric acid (prepared by carefully

adding 57 mL of concentrated H₂SO₄ to 173 mL of water). A precipitate of potassium sulfate

will form.

pH Adjustment: Adjust the pH of the solution to ~3.0 by adding 5% potassium hydroxide

solution dropwise.

Extraction: Remove the flask from the cooling bath. Add 30 mL of ether and shake well. Filter

the mixture using a Büchner funnel to remove the potassium sulfate, washing the salt with an

additional 30 mL of ether.

Continuous Extraction: Transfer the filtrate to a continuous ether extractor and extract for 48

hours with 300 mL of ether.

Drying and Isolation: Dry the ether extract over 15 g of anhydrous calcium sulfate for 3-4

hours. Filter the solution and remove the ether on a steam bath.

Purification: Distill the residue under reduced pressure. Collect the glycolonitrile fraction at

86–88°C/8 mm Hg. The expected yield is 86.5–91 g (76–80%).

Protocol 2: Synthesis of EDTA from Glycolonitrile
This protocol is a generalized procedure based on the principles of the two-step Singer

synthesis.[1][2][9]

Materials:

Ethylenediamine (EDA)

Glycolonitrile (from Protocol 1)
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Sodium hydroxide (NaOH)

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

Deionized water

Equipment:

Jacketed glass reactor with overhead stirrer, condenser, and addition funnels

Heating/cooling circulator

Filtration apparatus (Büchner funnel)

pH meter

Procedure:

Step A: Synthesis of (Ethylenedinitrilo)tetraacetonitrile (EDTN)

In the reactor, charge ethylenediamine.

Slowly add 4 molar equivalents of glycolonitrile to the ethylenediamine while maintaining

the temperature below 50°C. The reaction is exothermic.

After the addition is complete, stir the mixture at 50-60°C for 2-3 hours to ensure the reaction

goes to completion.

Cool the reaction mixture. The product, EDTN, is a solid and will precipitate.

Collect the solid EDTN by filtration and wash thoroughly with cold water to remove any

unreacted starting materials. The solid can be used directly in the next step.

Step B: Hydrolysis of EDTN to Tetrasodium EDTA (Na₄EDTA)

Prepare an aqueous solution of sodium hydroxide (slightly more than 4 molar equivalents

relative to EDTN) in the reactor.
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Slowly add the washed EDTN from the previous step to the NaOH solution with vigorous

stirring.

Heat the mixture to 90-100°C. Ammonia gas will be evolved; ensure it is safely vented or

scrubbed.

Maintain the temperature and continue stirring for several hours until the evolution of

ammonia ceases, indicating the completion of hydrolysis. The result is an aqueous solution

of Na₄EDTA.

Step C: Precipitation of EDTA Free Acid

Cool the Na₄EDTA solution to room temperature.

Slowly and carefully add concentrated sulfuric acid or hydrochloric acid with stirring to lower

the pH.

EDTA free acid has very low solubility in water and will precipitate out as a white solid as the

pH drops below 3.[6]

Continue adding acid until the pH is approximately 1.5-2.0 to ensure complete precipitation.

Collect the white EDTA precipitate by filtration. Wash the solid thoroughly with cold deionized

water to remove residual salts (e.g., sodium sulfate).

Dry the purified EDTA solid in a vacuum oven. The overall yield from ethylenediamine is

typically very high (>96%).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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